2-ethylhexyl 2-bromoacetate 2-ethylhexyl 2-bromoacetate
Brand Name: Vulcanchem
CAS No.: 68144-73-0
VCID: VC8019519
InChI: InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3
SMILES: CCCCC(CC)COC(=O)CBr
Molecular Formula: C10H19BrO2
Molecular Weight: 251.16 g/mol

2-ethylhexyl 2-bromoacetate

CAS No.: 68144-73-0

Cat. No.: VC8019519

Molecular Formula: C10H19BrO2

Molecular Weight: 251.16 g/mol

* For research use only. Not for human or veterinary use.

2-ethylhexyl 2-bromoacetate - 68144-73-0

Specification

CAS No. 68144-73-0
Molecular Formula C10H19BrO2
Molecular Weight 251.16 g/mol
IUPAC Name 2-ethylhexyl 2-bromoacetate
Standard InChI InChI=1S/C10H19BrO2/c1-3-5-6-9(4-2)8-13-10(12)7-11/h9H,3-8H2,1-2H3
Standard InChI Key MAHUQNLJZDBIQD-UHFFFAOYSA-N
SMILES CCCCC(CC)COC(=O)CBr
Canonical SMILES CCCCC(CC)COC(=O)CBr

Introduction

Chemical Structure and Nomenclature

2-Ethylhexyl 2-bromoacetate belongs to the class of α-halo esters, with the molecular formula C₁₀H₁₉BrO₂. Its structure comprises a 2-ethylhexyl group esterified to the carboxylate moiety of 2-bromoacetic acid. The branching in the 2-ethylhexyl chain introduces steric effects that influence both physical properties and chemical reactivity. Key structural features include:

  • Bromoacetate backbone: The electron-withdrawing bromine atom at the α-position enhances electrophilicity, making the compound a potent alkylating agent.

  • 2-Ethylhexyl group: This bulky substituent increases lipophilicity, reducing volatility compared to methyl or ethyl esters .

Synthesis and Manufacturing

The synthesis of 2-ethylhexyl 2-bromoacetate typically follows esterification protocols analogous to those used for ethyl bromoacetate . A two-step process is employed:

Bromination of Acetic Acid

Bromoacetic acid is synthesized via the Hell–Volhard–Zelinskii reaction, where acetic acid reacts with bromine in the presence of phosphorus tribromide (PBr₃):

CH₃COOH + Br₂ + PBr₃BrCH₂COOH + H₃PO₃ + HBr\text{CH₃COOH + Br₂ + PBr₃} \rightarrow \text{BrCH₂COOH + H₃PO₃ + HBr}

This step achieves α-bromination with high regioselectivity .

Esterification with 2-Ethylhexanol

Bromoacetic acid is then esterified with 2-ethylhexanol under acidic catalysis. Concentrated sulfuric acid or p-toluenesulfonic acid facilitates the reaction:

BrCH₂COOH + HO(CH₂)₃CH(C₂H₅)CH₂BrCH₂COO(CH₂)₃CH(C₂H₅)CH₂ + H₂O\text{BrCH₂COOH + HO(CH₂)₃CH(C₂H₅)CH₂} \rightarrow \text{BrCH₂COO(CH₂)₃CH(C₂H₅)CH₂ + H₂O}

Industrial-scale optimization involves:

  • Continuous water removal via azeotropic distillation to shift equilibrium toward product formation.

  • Reaction temperatures of 80–100°C to balance kinetics and side-reaction suppression .

Table 1: Typical Reaction Conditions for Esterification

ParameterValue
CatalystH₂SO₄ (1–2 wt%)
Temperature80–100°C
Reaction Time4–6 hours
Yield85–92%

Physicochemical Properties

The 2-ethylhexyl group significantly alters the properties of bromoacetate esters. Key data, inferred from related compounds , include:

Table 2: Physical Properties of 2-Ethylhexyl 2-Bromoacetate

PropertyValue
Molecular Weight265.16 g/mol
Density (20°C)1.19–1.22 g/cm³
Boiling Point240–245°C (extrapolated)
Flash Point>150°C (estimated)
Solubility in Water<0.1 g/L
Refractive Index (nD²⁰)1.455–1.465

The compound’s low water solubility and high boiling point make it suitable for non-polar reaction media or high-temperature applications.

Reactivity and Functional Applications

Alkylation Reactions

The electrophilic α-carbon undergoes nucleophilic substitution (SN₂) with amines, thiols, and alkoxides, enabling:

  • Quaternary ammonium salt synthesis: Used in phase-transfer catalysts.

  • Thioether formation: Relevant in polymer crosslinking .

Polymer Chemistry

The ester serves as a monomer in radical polymerization, producing brominated polyacrylates with flame-retardant properties. Copolymerization with styrene or acrylonitrile enhances thermal stability .

Pharmaceutical Intermediates

As an alkylating agent, it modifies nucleobases in antiviral drug synthesis. For example, it can alkylate guanine residues in acyclovir analogs .

HazardPrecautionary Measure
InhalationUse fume hood
Skin ContactNitrile gloves
StorageCool, dry, inert atmosphere

Comparison with Analogous Compounds

Table 4: Bromoacetate Ester Comparison

CompoundBoiling Point (°C)Density (g/cm³)Key Application
Ethyl bromoacetate 158–1611.50Reformatsky reactions
Methyl bromoacetate145–1481.65Pharmaceutical synthesis
2-Ethylhexyl 2-bromoacetate240–2451.20Polymer additives

The 2-ethylhexyl derivative’s higher molecular weight reduces volatility, making it preferable for high-temperature processes.

Industrial and Research Trends

Recent patents highlight its use in:

  • Flame-retardant coatings: Brominated polyacrylates for textiles .

  • Ionic liquids: As a precursor for brominated cations in electrolyte formulations.

Ongoing research explores its role in photoinitiators for UV-curable resins, leveraging bromine’s radical-initiating properties.

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